o-Dianisidine hydrochloride

Description

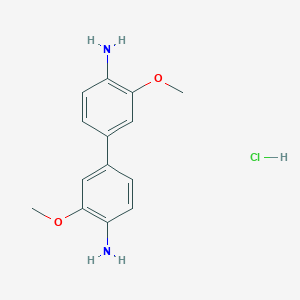

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

4-(4-amino-3-methoxyphenyl)-2-methoxyaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2.ClH/c1-17-13-7-9(3-5-11(13)15)10-4-6-12(16)14(8-10)18-2;/h3-8H,15-16H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHRTZMDBPOUHPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5036848 | |

| Record name | 3,3'-Dimethoxybenzidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5036848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

3,3'-dimethoxybenzidine hydrochloride appears as colorless crystals. Very toxic. Azo dye intermediate. | |

| Record name | 3,3'-DIMETHOXYBENZIDINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18133 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

111984-09-9, 20325-40-0, 28716-14-5 | |

| Record name | 3,3'-DIMETHOXYBENZIDINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18133 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,3′-Dimethoxybenzidine dihydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20325-40-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [1,1′-Biphenyl]-4,4′-diamine, 3,3′-dimethoxy-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111984-09-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Dianisidine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111984099 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC210953 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210953 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,3'-Dimethoxybenzidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5036848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-DIANISIDINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C260JGR81J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Enzymatic Oxidation Mechanisms and Kinetic Studies

Peroxidase-Mediated Oxidation of o-Dianisidine Hydrochloride

Peroxidases, a class of enzymes that catalyze the oxidation of a wide range of substrates, readily utilize o-dianisidine as a chromogenic hydrogen donor. The reaction is dependent on the presence of hydrogen peroxide, which acts as the oxidizing agent.

Horseradish Peroxidase (HRP) Catalysis and Reaction Pathways

Horseradish peroxidase (HRP) is a well-studied enzyme that efficiently catalyzes the oxidation of o-dianisidine. The catalytic cycle of HRP involves a series of complex steps. Initially, the native enzyme reacts with hydrogen peroxide to form a highly oxidized intermediate known as Compound I. This intermediate then oxidizes a molecule of o-dianisidine, resulting in the formation of a substrate radical and the reduction of the enzyme to Compound II. Subsequently, Compound II oxidizes a second molecule of o-dianisidine, generating another substrate radical and returning the enzyme to its native state. The two o-dianisidine radicals then react to form the final colored product. nih.govblogspot.com

H₂O₂ + 2 o-Dianisidine → Oxidized o-Dianisidine + 2 H₂O

Formation and Spectroscopic Characteristics of Oxidized o-Dianisidine Intermediates

The oxidation of o-dianisidine proceeds through the formation of several transient intermediates with distinct spectroscopic properties. The initial colorless o-dianisidine is oxidized to a colored product, which is often described as a red-brown dimer. researchgate.net The final stable product of the peroxidation of dianisidine is a bisazobiphenyl. acs.org

The reaction can be monitored spectrophotometrically, as the oxidized product exhibits a characteristic absorbance maximum. Depending on the reaction conditions, the absorbance is typically measured between 405 nm and 475 nm. nih.govtaylorandfrancis.comcaymanchem.comsigmaaldrich.com Specifically, the brownish colored product has an absorbance maximum at 460 nm. nih.gov Some studies have also reported monitoring the reaction at 430 nm and 540 nm. researchgate.netyoutube.com The intensity of the color produced is directly proportional to the amount of oxidized o-dianisidine, which in turn correlates with the initial concentration of hydrogen peroxide or the activity of the peroxidase enzyme. taylorandfrancis.com

At higher concentrations of o-dianisidine, an intermolecular complex, also known as a meriquinone or charge-transfer complex, can be the first detectable product. This complex is formed between the quinonediimine and the parent diamine. acs.org The formation of positively charged intermediates during the peroxidase oxidation can be stabilized by the presence of anionic surfactants like sodium dodecyl sulfate (SDS). nih.gov

Role of Hydrogen Peroxide as a Co-Substrate in Peroxidase Reactions

Hydrogen peroxide (H₂O₂) is an essential co-substrate in the peroxidase-catalyzed oxidation of o-dianisidine. researchgate.net It acts as the primary oxidizing agent, activating the HRP enzyme to a higher oxidation state (Compound I), which is then capable of oxidizing the o-dianisidine substrate. blogspot.com The reaction stoichiometry involves a 1:1 ratio of o-dianisidine oxidation with hydrogen peroxide by HRP. nih.gov In the absence of HRP, hydrogen peroxide is inefficient in oxidizing o-dianisidine, highlighting the catalytic role of the enzyme. researchgate.net The concentration of hydrogen peroxide can influence the reaction rate, and an excess of it can lead to substrate inhibition. d-nb.info

Kinetic Parameters and Mechanistic Insights into Peroxidase Activity with o-Dianisidine

The peroxidase-catalyzed oxidation of o-dianisidine follows Michaelis-Menten kinetics. youtube.comnih.gov This model describes the relationship between the initial reaction rate (V₀), the maximum reaction rate (Vmax), the substrate concentration ([S]), and the Michaelis constant (Km). The Km value represents the substrate concentration at which the reaction rate is half of Vmax and is an indicator of the enzyme's affinity for its substrate.

Several studies have determined the kinetic parameters for the HRP-catalyzed oxidation of o-dianisidine. For instance, one study reported a Km value of 0.06 mM for o-dianisidine. researchgate.net Another investigation calculated a Km of 19 mM and a Vmax of 0.62 mM per minute. youtube.com These values can vary depending on the specific experimental conditions.

The catalytic constant (kcat), which represents the turnover number of the enzyme, has also been determined. The reaction mechanism is complex and can be influenced by various factors, including the presence of activators or inhibitors. For example, the presence of hydroquinone has been shown to increase the rate of o-dianisidine oxidation by peroxidase. nih.gov

| Parameter | Value | Reference |

|---|---|---|

| Km | 0.06 mM | researchgate.net |

| Km | 19 mM | youtube.com |

| Vmax | 8.5 µM/s | researchgate.net |

| Vmax | 0.62 mM/min | youtube.com |

Influence of Environmental Factors on Enzymatic Oxidation Kinetics

The kinetics of the enzymatic oxidation of o-dianisidine are significantly influenced by environmental factors such as pH and temperature.

pH: The catalytic activity of HRP during o-dianisidine oxidation is pH-dependent, with an optimal pH range typically between 5.0 and 6.0. nih.govsigmaaldrich.com One study identified an optimum pH of 4.0 for the assay of HRP catalytic activity. researchgate.net The enzyme is most stable in the pH range of 5.0 to 9.0. sigmaaldrich.com Deprotonation of a specific group at a pK of 6.5 has been shown to decrease the kcat value significantly. nih.gov

Temperature: The rate of the enzymatic reaction generally increases with temperature up to an optimal point, beyond which the enzyme begins to denature and lose activity. For HRP, assays should ideally be performed at temperatures below 45°C, with an optimal working range around 28°C. nih.gov

Interactions with Other Oxidoreductase Systems

Besides peroxidases, this compound can also serve as a substrate for other oxidoreductase systems.

Ceruloplasmin: Ceruloplasmin, a ferroxidase enzyme found in blood plasma, can catalyze the oxidation of o-dianisidine. nih.govnih.gov This reaction is the basis for an automated kinetic assay for measuring ceruloplasmin activity in serum. nih.gov The optimal pH for this reaction is around 5.0. nih.gov The mechanism of o-dianisidine oxidation by ceruloplasmin differs from that of other substrates like cysteine. nih.gov

Other Oxidases: The oxidation of o-dianisidine can be coupled with other oxidase enzymes in various analytical methods. For example, in the determination of glucose, glucose oxidase is used to produce hydrogen peroxide from glucose, which then serves as the co-substrate for the HRP-catalyzed oxidation of o-dianisidine. taylorandfrancis.comsigmaaldrich.com Similarly, it has been used in assays for diamine oxidase. sigmaaldrich.com

Coupled Enzyme Systems: Glucose Oxidase and Peroxidase Reactions

A classic application of this compound is in the quantitative determination of glucose through a coupled enzyme system involving glucose oxidase (GOx) and horseradish peroxidase (HRP). sigmaaldrich.comresearchgate.net This assay is based on a two-step enzymatic cascade.

Reaction Mechanism:

Glucose Oxidase (GOx) Reaction: In the first step, glucose oxidase catalyzes the oxidation of β-D-glucose using molecular oxygen (O₂) as an electron acceptor. This reaction produces D-gluconolactone and hydrogen peroxide (H₂O₂). researchgate.netsigmaaldrich.com

β-D-Glucose + O₂ + H₂O → D-Gluconolactone + H₂O₂ sigmaaldrich.com

Peroxidase (POD) Reaction: The hydrogen peroxide generated in the first reaction serves as a substrate for peroxidase. In the presence of H₂O₂, peroxidase catalyzes the oxidation of the colorless o-dianisidine substrate, resulting in a soluble, colored end product. sigmaaldrich.comtaylorandfrancis.com

H₂O₂ + o-Dianisidine (colorless) → Oxidized o-Dianisidine (brown/yellow-orange) sigmaaldrich.com

The intensity of the final brown or yellow-orange color is directly proportional to the amount of hydrogen peroxide produced, which in turn is stoichiometric with the initial glucose concentration. sigmaaldrich.comtaylorandfrancis.com The reaction is typically monitored spectrophotometrically by measuring the increase in absorbance at wavelengths ranging from 405 nm to 475 nm. sigmaaldrich.comworthington-biochem.com Kinetic studies have shown that the peroxidase-catalyzed oxidation of o-dianisidine follows Michaelis-Menten kinetics, with optimal catalytic activity observed between pH 5.0 and 6.0. nih.gov The reaction is generally allowed to proceed for about 30 minutes at 37°C to reach completion. sigmaaldrich.com

| Component | Role in the Assay | Typical Conditions | Reference |

|---|---|---|---|

| Glucose Oxidase (GOx) | Catalyzes the oxidation of glucose to produce H₂O₂ | pH 5.1, 35°C | sigmaaldrich.com |

| Peroxidase (POD) | Catalyzes the oxidation of o-dianisidine by H₂O₂ | pH 5.0-6.0 | nih.gov |

| This compound | Chromogenic substrate; oxidized to a colored product | - | sigmaaldrich.com |

| β-D-Glucose | Analyte | - | sigmaaldrich.com |

| Spectrophotometer | Measures absorbance of the oxidized product | 405-475 nm | sigmaaldrich.comworthington-biochem.com |

Myeloperoxidase Activity Assays

This compound is a widely used substrate for quantifying the activity of myeloperoxidase (MPO), an enzyme found in neutrophils that is a key biomarker for inflammation and neutrophil infiltration in tissues. nih.govlww.com

Assay Principle:

The MPO activity assay is a kinetic colorimetric method. nih.gov MPO, in the presence of hydrogen peroxide, catalyzes the oxidation of this compound. taylorandfrancis.com This reaction produces a brownish oxidized product, and the rate of its formation is measured by monitoring the change in absorbance over time, typically at a wavelength of 460 nm. taylorandfrancis.comnih.gov The MPO activity is directly proportional to the rate of color development. assaygenie.com

Methodology:

To measure MPO activity in tissue samples, the enzyme is first extracted from neutrophils. This is commonly achieved by homogenizing the tissue in a buffer containing a detergent like hexadecyltrimethylammonium bromide (HTAB), which solubilizes the enzyme. nih.govlww.com The resulting supernatant containing the MPO is then added to a reaction mixture. A typical reaction mixture consists of the sample supernatant, o-dianisidine dihydrochloride (B599025), and hydrogen peroxide in a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 6.0). nih.govalliedacademies.org The change in absorbance is recorded kinetically, often over a period of 1 to 3 minutes. nih.govalliedacademies.org One unit of MPO activity is generally defined as the amount of enzyme that degrades one micromole of peroxide per minute. alliedacademies.org

| Parameter | Description | Reference |

|---|---|---|

| Enzyme | Myeloperoxidase (MPO) | nih.gov |

| Substrate | o-Dianisidine dihydrochloride | nih.gov |

| Oxidizing Agent | Hydrogen Peroxide (H₂O₂) | taylorandfrancis.com |

| Detection Method | Kinetic Spectrophotometry | nih.govalliedacademies.org |

| Wavelength (λ) | 460 nm or 470 nm | nih.govalliedacademies.org |

| Buffer | Potassium Phosphate Buffer (pH 6.0) | nih.govalliedacademies.org |

| Extraction Agent | Hexadecyltrimethylammonium bromide (HTAB) | nih.govlww.com |

Interference and Specificity in Diamine Oxidase and Ceruloplasmin Assays

While o-dianisidine is a useful substrate, its application in assays for other enzymes, such as diamine oxidase (histaminase), is complicated by a lack of specificity, particularly due to interference from ceruloplasmin. nih.gov

Distinct Oxidation Mechanisms:

The issue arises from the different ways these enzymes oxidize o-dianisidine:

Diamine Oxidase (DAO): The determination of DAO activity with o-dianisidine is an indirect, coupled reaction. DAO oxidizes its substrate (e.g., histamine, putrescine), producing H₂O₂. This H₂O₂ is then used by a peroxidase (added to the assay) to oxidize o-dianisidine. nih.gov

Ceruloplasmin (Cp): In contrast, ceruloplasmin, a ferroxidase enzyme, can oxidize o-dianisidine directly, without the need for H₂O₂ or an intermediate peroxidase enzyme. nih.govmdpi.com This direct oxidation also results in a colored product.

Analytical Interference:

| Enzyme | o-Dianisidine Oxidation Mechanism | Assay Type | Potential for Interference | Reference |

|---|---|---|---|---|

| Diamine Oxidase | Indirect: via H₂O₂ production, which is then used by an added peroxidase | Coupled Enzyme Assay | High (from ceruloplasmin) | nih.gov |

| Ceruloplasmin | Direct oxidation of o-dianisidine | Direct Enzyme Assay | Acts as an interferent in the diamine oxidase assay | nih.gov |

Peroxidase-Like Activity of Nanozymes, including Metal Oxide Nanozymes

In recent years, various nanomaterials, known as "nanozymes," have been shown to exhibit intrinsic enzyme-like activities. mdpi.comnih.gov Many of these nanozymes, particularly those based on metals and metal oxides, mimic the function of peroxidase and can effectively use o-dianisidine as a chromogenic substrate. mdpi.comresearchgate.net

Mechanism and Application:

Nanozymes with peroxidase-like (POD-like) activity can catalyze the oxidation of substrates like o-dianisidine in the presence of H₂O₂. mdpi.com The addition of these nanozymes to a solution containing o-dianisidine and H₂O₂ stimulates the development of an orange or brown color, indicating an enzymatic reaction that can be quantified spectrophotometrically. mdpi.com This mimetic activity is a key feature of nanozymes and allows them to be used as stable and cost-effective substitutes for natural enzymes in various analytical applications. nih.gov

Kinetic Studies:

The catalytic behavior of these nanozymes has been characterized using steady-state kinetics, often analyzed with the Michaelis-Menten model. For example, gold nanoparticles (Au NPs) capped with Saccharum officinarum L. extract demonstrated POD-like activity using o-dianisidine as a substrate. The reaction product showed a UV-visible peak at 420 nm. rsc.org Kinetic analysis of this system yielded a Michaelis constant (Kₘ) of 0.62 mM and a maximum reaction velocity (Vₘₐₓ) of 0.20 min⁻¹. rsc.org A variety of other metal-based nanoparticles, including Au/Cu, Ag/CeS, and Fe/CeS, have also shown significant POD-like activities with o-dianisidine. mdpi.com

| Nanozyme | Substrate | Kinetic Parameter (Kₘ) | Kinetic Parameter (Vₘₐₓ) | Reference |

|---|---|---|---|---|

| Saccharum officinarum L. capped Gold Nanoparticles (S-Au NPs) | o-Dianisidine | 0.62 mM | 0.20 min⁻¹ | rsc.org |

| Au/Cu Nanoparticles | o-Dianisidine | Data not specified | Data not specified | mdpi.com |

| Fe/CeS Nanoparticles | o-Dianisidine | Data not specified | Data not specified | mdpi.com |

Advanced Analytical Methodologies and Sensor Development

Electrochemical Sensing Applications

o-Dianisidine has been utilized in the fabrication of chemically modified electrodes (CMEs) to create advanced biosensors. A notable example involves the development of a sensor where an electro-generated derivative of o-dianisidine is stabilized on a multi-walled carbon nanotube (MWCNT)-modified glassy carbon electrode (GCE). nih.gov This hybrid material, designated as GCE/o-DD@MWCNT, is created through the electrochemical immobilization of o-dianisidine. nih.gov Spectroscopic analyses, including FTIR, UV-Vis, and GC-MS, confirmed the presence of an o-dianisidine azo dimer and an enone derivative within the MWCNT structure on the electrode surface. nih.gov The resulting modified electrode exhibits highly reproducible and well-defined surface-confined redox couples, making it a stable and effective platform for electrochemical sensing applications. nih.gov

The chemically modified electrodes fabricated with o-dianisidine derivatives demonstrate significant electrocatalytic activity, enabling the sensitive detection of biological analytes at low potentials. The GCE/o-DD@MWCNT sensor, for instance, was successfully applied to the detection of gallic acid (GA). nih.gov This sensor operates at a notably low potential of 0.16 V (vs. Ag/AgCl) in a neutral pH 7 phosphate (B84403) buffer solution, which helps to minimize interference from other electroactive species. nih.gov The sensor exhibits excellent analytical performance for gallic acid detection, characterized by high sensitivity and a low detection limit. nih.gov The ability to operate at such a low potential is a key advantage for developing selective biosensors for complex samples like fruit juices and environmental water samples. nih.gov

Table 2: Analytical Performance of GCE/o-DD@MWCNT Sensor for Gallic Acid Detection

| Parameter | Value | Reference |

|---|---|---|

| Detection Potential | 0.16 V vs. Ag/AgCl | nih.gov |

| Sensitivity | 0.4580 µA µM⁻¹ | nih.gov |

| Linear Detection Range | 100–1300 µM | nih.gov |

o-Dianisidine serves as a crucial substrate for investigating the efficiency of electron transfer in enzyme-based bioelectronics, such as laccase-based biocathodes for biofuel cells. nih.govnih.govresearchgate.net Studies have used o-dianisidine to compare direct electron transfer (DET) and mediated electron transfer (MET) mechanisms. nih.govresearchgate.netchromatographyonline.com In these investigations, laccase is immobilized on different electrode materials. For DET, materials like needle-like carbon nanotubes (CNTs) are used to facilitate a direct electrical connection between the enzyme's active site and the electrode. nih.govresearchgate.net For MET, a redox mediator is co-immobilized with the enzyme in a matrix like a sol-gel. nih.govresearchgate.netchromatographyonline.com

By measuring the electrochemical response (redox peaks) in the presence of o-dianisidine, the efficiency of each mechanism can be quantified. nih.govresearchgate.net Cyclic voltammetry results have shown that laccase immobilized on CNTs (DET) yields significantly higher redox peak currents compared to laccase immobilized with a mediator in a sol-gel (MET), indicating that the DET pathway is more efficient for this configuration. nih.govresearchgate.netchromatographyonline.com These findings are vital for the rational design of more effective biocathodes for biofuel cells and laccase-based biosensors. nih.govresearchgate.net

Table 3: Comparison of Electron Transfer Mechanisms in Laccase Biocathodes Using o-Dianisidine Substrate

| Electron Transfer Type | Electrode Configuration | o-Dianisidine Conc. | Max. Redox Peak Current | Reference |

|---|---|---|---|---|

| Direct (DET) | Laccase on Needle-like CNTs | 5 µM | 200 µA | nih.govresearchgate.net |

| Direct (DET) | Laccase in CNTs-Nafion Composite | 10 µM | 170 µA | nih.govresearchgate.net |

Integration with Flow Systems and Chromatography

o-Dianisidine has been successfully integrated into flow injection analysis (FIA) systems as a chromogenic reagent for the selective and sensitive determination of analytes like free chlorine. In a typical FIA setup for chlorine, the sample is injected into a carrier stream, and chlorine is separated from interfering species by permeating through a gas-diffusion membrane. Downstream, the chlorine oxidizes o-dianisidine in a reagent stream, producing a colored product that is monitored continuously by a spectrophotometric detector at 445 nm.

This FIA method is characterized by a good linear range, a low limit of detection, and high sample throughput, making it suitable for routine analysis of water and industrial formulations. The use of a gas-diffusion unit significantly enhances the selectivity of the method. While the primary application in flow systems is well-documented for spectrophotometric detection, the use of o-dianisidine as a post-column derivatization reagent in high-performance liquid chromatography (HPLC) is less common but remains a potential application for enhancing the detection of specific analytes that can participate in redox reactions.

Table 4: Compound Names

| Compound Name |

|---|

| 3,3'-Dimethylnaphthidine |

| 3,3'-Dimethylnaphthidinedisulphonic acid |

| 4-aminoantipyrine |

| Acetic acid |

| Ascorbic Acid |

| Gallic Acid |

| Glucose |

| Hexacyanoferrate(II) |

| Horseradish peroxidase |

| Hydroquinone |

| Hydrogen peroxide |

| Iron(II) |

| Laccase |

| Lactate |

| N-bromosuccinimide |

| Naphthidine |

| o-Dianisidine |

| o-Dianisidine hydrochloride |

| Orthophosphoric acid |

| Sodium 3,5-dichloro-2-hydroxy-benzenesulfonate |

Flow Injection Analysis (FIA) Procedures for Analyte Detection

Flow Injection Analysis (FIA) is an automated analytical technique where a sample is injected into a continuously flowing carrier stream. nih.gov This method has been adapted for the determination of free chlorine in water and industrial samples, using o-Dianisidine as a key chromogenic reagent. researchgate.netsigmaaldrich.com

In a typical FIA setup for this purpose, the system is equipped with a gas-diffusion unit. This component is crucial for enhancing selectivity by isolating the free chlorine from interfering species in the sample matrix and allowing for preconcentration. researchgate.netsigmaaldrich.com The analytical process is based on the oxidation of o-Dianisidine by chlorine, which results in a colored product. sigmaaldrich.com This product is then monitored by a spectrophotometric detector as it passes through a flow-cell. researchgate.net

The intensity of the color is directly proportional to the concentration of free chlorine in the sample. The reaction product is typically monitored at a wavelength of 445 nm. sigmaaldrich.com Research has demonstrated this FIA procedure to be robust, offering good reproducibility and precision for a series of independent calibrations and continuous measurements. sigmaaldrich.com The method is characterized by a high sample throughput, making it suitable for routine analysis. sigmaaldrich.com

Table 1: Analytical Characteristics of an FIA Method for Free Chlorine Detection using o-Dianisidine

| Parameter | Value | Reference |

|---|---|---|

| Analyte | Free Chlorine | sigmaaldrich.com |

| Detection Wavelength (λmax) | 445 nm | sigmaaldrich.com |

| Linear Range | 0.04–1.00 mg L⁻¹ | sigmaaldrich.com |

| Limit of Detection (LOD) | 0.04 mg L⁻¹ | sigmaaldrich.com |

| Reproducibility (RSD of slope) | 3.7% | sigmaaldrich.com |

| Precision (RSD of peaks) | 1.4% (for 0.56 mg L⁻¹ chlorine) | sigmaaldrich.com |

| Sample Throughput | 40 samples per hour | sigmaaldrich.com |

Thin Layer Chromatography (TLC) in Analytical Method Development

Thin Layer Chromatography (TLC) is a versatile and cost-effective chromatographic technique used for separating mixtures and monitoring reaction progress. nih.gov In the context of o-Dianisidine, TLC has been employed in two distinct areas: monitoring synthetic reactions and as a platform for sensor development.

In synthetic organic chemistry, TLC is a fundamental tool for tracking the conversion of reactants to products. For instance, during the synthesis of a monosubstituted 2-amino-1,4-naphthoquinone derivative using o-Dianisidine, TLC analysis was crucial for monitoring the reaction's progress and observing the formation of the product. The visualization of separated spots on the TLC plates was achieved under UV light at wavelengths of 254 and 366 nm.

A more innovative application involves the use of TLC plates as a solid support for creating optical sensors. A novel solid-state glucose sensor was developed by immobilizing this compound, along with glucose oxidase (GOD) and peroxidase (POD), onto a gold nanoparticle-modified Al₂O₃-based TLC sheet. acs.org In this system, the enzymatic reaction of glucose produces hydrogen peroxide, which then oxidizes o-Dianisidine in a reaction catalyzed by peroxidase. This oxidation results in a visible color change on the TLC plate, with the color intensity directly correlating to the D-glucose concentration. acs.org This demonstrates the utility of TLC not just as a separation tool, but as a physical substrate in the fabrication of analytical devices. acs.org

Spectroscopic and Chromatographic Characterization of Reaction Products (UV-Vis, GC-MS)

The utility of this compound in analytical methods is fundamentally linked to the distinct spectroscopic properties of its reaction products, particularly its oxidized form. UV-Visible (UV-Vis) spectrophotometry is the primary technique used to characterize and quantify the colored products generated in these reactions.

The oxidation of o-Dianisidine, often catalyzed by a peroxidase enzyme in the presence of hydrogen peroxide, results in a color change from colorless to various shades of yellow, orange, or brown. acs.org This colored product exhibits strong absorbance in the visible region of the electromagnetic spectrum. The specific wavelength of maximum absorbance (λmax) can vary slightly depending on the reaction conditions, such as pH and the specific catalytic system employed.

For example, in enzymatic assays for glucose determination, the oxidized o-Dianisidine product is commonly measured in the range of 425–475 nm. In ELISA procedures, the soluble yellow-orange end product is read spectrophotometrically at 405 nm. Studies involving the peroxidase-like activity of copper oxide nanosheets reported a characteristic absorbance peak at 430 nm for the oxidized product. In the FIA method for chlorine detection, the colored species is monitored at 445 nm. sigmaaldrich.com This consistent and strong absorbance allows for sensitive and quantitative measurements in a variety of analytical and biochemical assays.

Table 2: Reported UV-Vis Absorption Maxima for Oxidized o-Dianisidine Products

| Reported λmax (nm) | Analytical Application / System | Reference |

|---|---|---|

| 405 | ELISA Procedures | |

| 430 | CuO Nanosheet Peroxidase Mimic System | |

| 445 | Flow Injection Analysis of Chlorine | sigmaaldrich.com |

| 425-475 | Enzymatic Glucose Determination |

Toxicological Profiles and Carcinogenic Mechanisms

Carcinogenesis Research and Tumorigenic Investigations

o-Dianisidine and its hydrochloride salt have demonstrated carcinogenic effects in rodent models following oral administration. inchem.org Studies in rats have provided clear evidence of the compound's carcinogenic activity. nih.gov When administered to rats via stomach tube or in drinking water, o-dianisidine and its dihydrochloride (B599025) salt induced tumors at multiple sites. nih.govnih.gov The findings in hamsters subjected to oral administration also suggest a carcinogenic effect. inchem.orgnih.gov These animal studies form a sufficient basis for reasonably anticipating o-dianisidine to be a human carcinogen. nih.govnih.gov

Investigations into the carcinogenicity of o-dianisidine have identified several target organs and a range of tumor types in rodents. In F344/N rats, administration of 3,3'-dimethoxybenzidine (B85612) dihydrochloride in drinking water resulted in clear evidence of carcinogenic activity, inducing both benign and malignant neoplasms. nih.gov

Key target sites and the types of tumors observed include:

Zymbal's Gland: Carcinomas and adenomas have been observed in rats. nih.govnih.govscbt.com

Skin: Tumors, including basal-cell or sebaceous-gland adenomas and carcinomas, developed in rats. nih.govnih.govscbt.com

Intestine: Studies reported adenomatous polyps and adenocarcinomas in the large intestine of rats. nih.govnih.govscbt.com

Bladder: The urinary bladder is a significant target organ, with observations of papillomas and transitional-cell carcinomas in rats. nih.govscbt.comnih.gov It is thought that a breakdown product from the kidney is active in producing these tumors. scbt.com

Liver: Hepatocellular adenomas and carcinomas were identified in rats. nih.govnih.govscbt.com

Mammary Gland: Neoplasms have been found in the mammary glands of female rats. nih.govnih.gov

Stomach: Benign forestomach tumors (papillomas) were noted in hamsters. nih.govnih.gov

Oral Cavity: Squamous-cell papillomas and carcinomas have been observed in the oral cavity of rats. nih.govnih.govscbt.com

Other affected sites in rats include the preputial gland in males and the clitoral gland in females. nih.govscbt.com

Table 1: Target Organs and Tumor Types in Rodents Exposed to o-Dianisidine

| Target Organ | Species | Tumor Types Observed | Reference |

|---|---|---|---|

| Zymbal's Gland | Rat | Carcinoma, Adenoma | nih.govnih.govscbt.com |

| Skin | Rat | Basal-cell or Sebaceous-gland Adenoma and Carcinoma | nih.govnih.govscbt.com |

| Intestine (Large) | Rat | Adenomatous Polyps, Adenocarcinoma | nih.govnih.govscbt.com |

| Bladder | Rat | Papilloma, Transitional-cell Carcinoma | nih.govscbt.comnih.gov |

| Liver | Rat | Hepatocellular Adenoma and Carcinoma | nih.govnih.govscbt.com |

| Mammary Gland | Rat (female) | Neoplasms | nih.govnih.gov |

| Stomach (Forestomach) | Hamster | Papilloma | nih.govnih.gov |

| Oral Cavity | Rat | Squamous-cell Papilloma and Carcinoma | nih.govnih.govscbt.com |

o-Dianisidine (3,3'-dimethoxybenzidine) is structurally similar to benzidine (B372746) and other congeners like 3,3'-dimethylbenzidine. nih.gov This structural relationship is significant because benzidine is a known human carcinogen. nih.govindustrialchemicals.gov.au The metabolic pathways, ability to form DNA adducts, and sites of tumor formation for these chemicals in animals are similar to those of benzidine. industrialchemicals.gov.au The carcinogenic potency of o-dianisidine in animal studies is considered comparable to that of benzidine. industrialchemicals.gov.au

The pattern of tumors observed in rats exposed to o-dianisidine is similar to that seen with 3,3'-dimethylbenzidine. nih.gov Furthermore, dyes based on o-dianisidine, such as C.I. Direct Blue 15, have also been shown to be carcinogenic in rats, inducing tumors in many of the same organs, including the skin, Zymbal gland, liver, oral cavity, and intestines. nih.gov There is evidence that, like benzidine-based dyes, dyes derived from o-dianisidine may be metabolically converted back to the parent compound, which poses a cancer risk. cdc.gov

The carcinogenic mechanism of o-dianisidine is understood to be similar to that of benzidine, involving metabolic activation to reactive intermediates that can bind to DNA. industrialchemicals.gov.au The genotoxicity of benzidine derivatives is influenced by the nature of the substituent groups. Electron-withdrawing groups can favor the stability of the mutagenic intermediate N-hydroxylamine and enhance the reactivity of the ultimate mutagenic species, the nitrenium ion. nih.gov

In a long-term carcinogenicity study in rats, a high percentage of the neoplasms induced by 3,3'-dimethoxybenzidine hydrochloride contained mutations in the H-ras gene, indicating a genetic basis for the tumors. industrialchemicals.gov.au This suggests that the carcinogenic effects of o-dianisidine are mediated through its genotoxic activity, leading to critical mutations in oncogenes.

Genotoxicity and Mutagenicity Assessments

o-Dianisidine has demonstrated genotoxic effects in numerous in vitro and in vivo studies. industrialchemicals.gov.au Exposure to the compound may result in genetic damage. scbt.com

In Vitro Studies: o-Dianisidine has tested positive for inducing mutations in Salmonella typhimurium strains, particularly in the presence of metabolic activation (S9). industrialchemicals.gov.aunih.gov It has also been shown to be positive for inducing Sister Chromatid Exchange (SCE) in in vitro assays. industrialchemicals.gov.au One study comparing various benzidine derivatives found that in the presence of S9, 3,3'-dimethoxybenzidine was more mutagenic than benzidine in Salmonella strains TA98 and TA100. nih.gov

In Vivo Studies: In vivo assessments have confirmed the genotoxic potential of o-dianisidine. Studies have demonstrated that it causes chromosomal aberrations in the bone-marrow cells of mice following intraperitoneal administration. nih.gov Lethal mutations were also noted in the germ cells of Drosophila melanogaster after exposure to 3,3'-dimethoxybenzidine HCl. industrialchemicals.gov.au

Table 2: Summary of Genotoxicity Data for o-Dianisidine

| Test System | Endpoint | Result | Reference |

|---|---|---|---|

| In Vitro - Salmonella typhimurium (Ames Test) | Gene Mutation | Positive (with metabolic activation) | industrialchemicals.gov.aunih.gov |

| In Vitro - Mammalian Cells | Sister Chromatid Exchange (SCE) | Positive | industrialchemicals.gov.au |

| In Vivo - Mouse Bone Marrow | Chromosomal Aberrations | Positive | nih.gov |

| In Vivo - Drosophila melanogaster | Lethal Mutation (Germ Cells) | Positive | industrialchemicals.gov.au |

Analysis of DNA Fragmentation and Macromolecular Binding

The genotoxicity of o-Dianisidine is linked to its ability to form covalent bonds with macromolecules, most notably DNA. Research has demonstrated that enzymatic systems within the body can activate o-Dianisidine, leading to reactive intermediates that bind to genetic material. Specifically, a peroxidase and hydrogen peroxide (H2O2) system can catalyze the oxidation of o-Dianisidine. nih.gov This process creates reactive products that irreversibly bind to DNA. nih.gov

This binding is a critical event in chemical carcinogenesis, representing a primary form of DNA damage. Studies involving the related compound o-anisidine (B45086) have shown that such peroxidase-mediated activation leads to the formation of DNA adducts. nih.gov The primary target for this binding on the DNA molecule has been identified as deoxyguanosine. nih.gov The formation of these adducts disrupts the normal structure and function of DNA, a mechanism that is a precursor to more severe damage such as DNA fragmentation and mutations, which can initiate carcinogenic processes.

Biotransformation, Metabolism, and Excretion Studies

Metabolic Conversion of o-Dianisidine-Based Dyes to the Parent Compound

A significant route of exposure to o-Dianisidine is through the metabolic breakdown of azo dyes synthesized from it. who.int Evidence shows that several species, including rats and dogs, can metabolize o-Dianisidine-based dyes back to the parent compound, free o-Dianisidine (also known as 3,3′-dimethoxybenzidine). nih.gov

Quantitative studies have confirmed that dyes such as C.I. Direct Blue 1 and C.I. Direct Blue 15 are almost entirely metabolized into free o-Dianisidine. nih.gov This conversion is largely attributed to the azo reductase activity of bacteria residing in the gastrointestinal tract. nih.govresearchgate.net Once liberated, the free o-Dianisidine is absorbed by the intestine and enters systemic circulation, where it can be further metabolized and distributed throughout the body. nih.gov This metabolic conversion is a key public health concern, as it means that exposure to these dyes is effectively an exposure to the carcinogenic parent amine. nih.gov

Urinary Excretion Patterns and Biomarker Identification

Following absorption and metabolism, o-Dianisidine and its metabolites are excreted from the body, primarily through urine. nih.gov The detection of o-Dianisidine in urine serves as a crucial biomarker for monitoring occupational or environmental exposure, especially for individuals working with o-Dianisidine-based dyes. researchgate.net

Analytical methods have been developed to measure o-Dianisidine in urine samples. researchgate.net These procedures often involve the hydrolysis of urinary metabolites to release the free diamine, which is then isolated and quantified. researchgate.net This indicates that o-Dianisidine is excreted in both its original form and as conjugated metabolites. The presence of the parent compound in urine confirms that the metabolic conversion of its derivative dyes has occurred and that the individual has been exposed. researchgate.netnih.gov Therefore, urinary o-Dianisidine is a direct and reliable indicator of exposure.

Enzymatic Biotransformation Processes for Detoxification

The biotransformation of o-Dianisidine is a complex process involving multiple enzymatic pathways. While some enzymatic reactions lead to bioactivation and toxicity, others can be involved in detoxification. The primary activating pathway involves oxidation catalyzed by peroxidases, such as horseradish peroxidase and myeloperoxidase, in the presence of hydrogen peroxide. nih.govtaylorandfrancis.com This reaction, which follows Michaelis-Menten kinetics, generates oxidized, reactive species that can bind to DNA. nih.govnih.gov

Conversely, detoxification pathways aim to neutralize these reactive intermediates. Research on the related compound benzidine shows that the binding of its oxidized species to DNA can be prevented by biological hydrogen donors, thiols, and phenolic antioxidants. nih.gov These substances can reduce the reactive oxidized intermediates or trap them to form conjugates, thereby preventing them from reacting with cellular macromolecules like DNA. nih.gov This suggests that cellular antioxidant systems may play a role in mitigating the genotoxic effects of o-Dianisidine.

Developmental and Ecotoxicological Studies

Fish Embryo Toxicity (FET) Assessments

The environmental impact of o-Dianisidine has been evaluated through ecotoxicological studies, including the Fish Embryo Toxicity (FET) test. A study on the embryos of the African catfish (Clarias gariepinus) revealed significant developmental toxicity. rsc.orgresearchgate.net

Exposure to o-Dianisidine resulted in dose- and time-dependent effects, including embryonic malformations, delayed hatching, and increased mortality. rsc.orgresearchgate.net Toxic effects were observed even at concentrations as low as 5 mg/L. researchgate.net The median lethal concentration (LC50), which is the concentration required to cause mortality in 50% of the test population, was determined at various time points post-fertilization. These findings highlight the potential risk that o-Dianisidine poses to aquatic ecosystems, particularly during the sensitive early life stages of fish. rsc.orgnih.gov

| Hours Post-Fertilization (hpf) | LC50 (mg L-1) | 95% Confidence Limits (mg L-1) |

|---|---|---|

| 24 | 42.614 | 36.851–50.766 |

| 48 | 35.327 | 29.632–43.819 |

| 72 | 19.442 | 15.448–24.539 |

Environmental Fate, Remediation, and Degradation Strategies

Environmental Persistence and Transformation Pathways

o-Dianisidine's release into the environment is primarily linked to its use as an intermediate in dye production. nih.gov Once in the environment, its persistence and transformation are influenced by both biotic and abiotic factors.

While specific biodegradation kinetic data for o-dianisidine hydrochloride is limited, studies on structurally similar benzidine (B372746) compounds provide insights into its likely environmental behavior. For instance, the half-life for the aerobic degradation of 3,3'-dichlorobenzidine (B165656) in soil is estimated to range from 4 to 26 weeks. canada.ca In aquatic environments, half-lives of 4-26 weeks in surface water and 16-101 weeks in anaerobic groundwater have been estimated for 3,3'-dichlorobenzidine. canada.cacdc.gov Benzidine itself is reported to have a half-life in soil that could range from 3 to 8 years. cdc.gov

In one study, the biodegradation of 3,3'-dichlorobenzidine in natural water from lakes was slow, with only 25% of the chemical degrading within a month. cdc.gov These findings suggest that o-dianisidine, as a benzidine derivative, is likely to be persistent in the environment, with slow degradation rates in soil and water, particularly under anaerobic conditions. The strong binding of such compounds to soil and sediment can further decrease their bioavailability for microbial degradation. canada.ca

Table 1: Estimated Biodegradation Half-lives of Structurally Similar Compounds

| Compound | Environmental Compartment | Condition | Estimated Half-life |

|---|---|---|---|

| 3,3'-Dichlorobenzidine | Soil | Aerobic | 4 - 26 weeks |

| 3,3'-Dichlorobenzidine | Surface Water | Aerobic | 4 - 26 weeks |

| 3,3'-Dichlorobenzidine | Groundwater | Anaerobic | 16 - 101 weeks |

| Benzidine | Soil | Not specified | 3 - 8 years |

Advanced oxidation processes (AOPs) involving metal cations have shown effectiveness in degrading o-dianisidine (3,3'-dimethoxybenzidine, DMB). A study on the degradation of DMB in simulated textile dyeing sludge utilized a combined ultrasound-Mn(VII) treatment. nih.gov This process demonstrated high removal efficiency under optimal conditions. The presence of metal ions like manganese can catalyze oxidation reactions, facilitating the breakdown of the aromatic amine structure. nih.govmdpi.com

The mechanism often involves the generation of highly reactive radicals that attack the pollutant molecule. nih.gov In the ultrasound-Mn(VII) system, 98.24% of DMB and 63.04% of total organic carbon (TOC) were removed from the simulated sludge after 20 minutes of treatment. nih.gov The degradation resulted in the formation of several smaller, less toxic products, including 2-nitroanisole, 3-methoxy-4-nitrophenol, vanillylmandelic acid, vanillyl alcohol, m-anisic acid, and benzoic acid. nih.gov This indicates that metal-facilitated oxidation can be a viable pathway for the complete mineralization of o-dianisidine.

Table 2: Degradation of o-Dianisidine (DMB) using Ultrasound-Mn(VII) Treatment

| Parameter | Optimal Condition | Removal Efficiency |

|---|---|---|

| KMnO₄ Dosage | 40 µM | 98.24% (DMB) |

| Ultrasound Power Density | 0.36 W cm⁻³ | 63.04% (TOC) |

| Reaction Time | 20 min |

Bioremediation Technologies

Bioremediation offers an environmentally friendly and cost-effective approach to detoxify o-dianisidine and related compounds. This typically involves the use of microorganisms or their enzymes to break down the pollutants.

Enzymes, particularly peroxidases, have been extensively studied for their ability to degrade aromatic amines like o-dianisidine. semanticscholar.org Horseradish peroxidase (HRP) is a well-known example that catalyzes the oxidation of a wide range of phenolic and aromatic amine compounds in the presence of hydrogen peroxide. semanticscholar.orgresearchgate.net

The enzymatic degradation of o-dianisidine by HRP involves a one-electron oxidation mechanism, leading to the formation of a substrate radical-enzyme complex. nih.govtandfonline.com This intermediate is distinct from the typical Compound I and II states of the peroxidase catalytic cycle. nih.gov The reaction proceeds through the formation of transient radical species that subsequently undergo polymerization or further oxidation to form insoluble products, which can then be removed from the water. nih.govacs.org The efficiency of this process can be influenced by factors such as pH and the presence of other compounds that can act as nucleophiles. nih.gov

While free enzymes are effective, their application in large-scale wastewater treatment can be limited by their instability and the difficulty of separating them from the treated effluent for reuse. mdpi.comnih.gov Enzyme immobilization, which involves attaching enzymes to or entrapping them within a solid support matrix, addresses these challenges. mdpi.com

Immobilized enzymes, such as HRP, exhibit several advantages:

Enhanced Stability: Immobilization often increases the enzyme's resistance to changes in temperature and pH. nih.govutm.my

Reusability: The immobilized enzyme can be easily recovered and reused for multiple treatment cycles, significantly reducing operational costs. mdpi.comresearchgate.netnih.gov

Improved Operational Performance: Immobilized systems can be used in continuous reactor setups, making them more suitable for industrial applications. nih.gov

Studies have shown that immobilized HRP can effectively remove aromatic amines and dyes from aqueous solutions. mdpi.comresearchgate.net For example, HRP immobilized on calcium alginate gel beads has been successfully used for the decolorization of textile industry effluent. researchgate.net Immobilized HRP and myoglobin (B1173299) have demonstrated reusability for up to eight cycles with minimal loss of activity in treating solutions containing aniline (B41778) and phenol. mdpi.com

Table 3: Reusability of Immobilized Enzymes for Pollutant Removal

| Enzyme | Support Material | Target Pollutant | Number of Cycles | Remaining Activity |

|---|---|---|---|---|

| Cellulase | Multi-walled Carbon Nanotubes / Sodium Alginate | CMC / Straw | 7 | ~70% |

| Horseradish Peroxidase (HRP) / Myoglobin (Mb) | Sodium Alginate / CaCl₂ | Aniline, Phenol, p-Nitrophenol | 8 | High (negligible loss) |

| Laccase | Cellulose Membrane | Various Micropollutants | 10 | >75% |

Many commercial azo dyes are synthesized using o-dianisidine as a precursor. nih.gov The primary step in the biodegradation of these dyes is the reductive cleavage of the azo bond (-N=N-), which leads to the formation of aromatic amines, including the original o-dianisidine. nih.govmdpi.com This decolorization process is often carried out by various microorganisms, including bacteria and fungi, under anaerobic or microaerophilic conditions. mdpi.comdeepdyve.commdpi.com

Bacterial consortia containing species such as Proteobacteria, Firmicutes, Bacteroidetes, and Clostridia have shown high efficiency in decolorizing azo dyes. mdpi.com Fungal strains, particularly white-rot fungi like Phanerochaete chrysosporium and various Aspergillus species, are also effective decolorizing agents. deepdyve.comsjp.ac.lkjapsonline.comresearchgate.net These fungi produce extracellular ligninolytic enzymes, such as peroxidases and laccases, that can mineralize the dyes. deepdyve.com

For example, studies have demonstrated the anaerobic degradation of Direct Blue 15, a dye derived from 3,3'-dimethoxybenzidine (B85612), by intestinal bacteria, resulting in the release of the parent amine. nih.govsemanticscholar.org Fungal strains such as Aspergillus aculeatus and Aspergillus nomius have shown 98% decolorization of CI Direct Blue 201 (50 mg/L) within three days. researchgate.net The efficiency of decolorization depends on various factors, including the microbial species, dye concentration, pH, temperature, and the presence of co-substrates. mdpi.comjapsonline.comnih.gov

Table 4: Microbial Decolorization of o-Dianisidine-Based Azo Dyes

| Dye | Microorganism | Condition | Decolorization Efficiency | Time |

|---|---|---|---|---|

| Direct Blue 15 | Intestinal Bacteria | Anaerobic | Cleavage to 3,3'-dimethoxybenzidine | Not specified |

| CI Direct Blue 201 | Aspergillus nomius | Aerobic | 98% (at 50 mg/L) | 3 days |

| CI Direct Blue 201 | Aspergillus aculeatus | Aerobic | 98% (at 50 mg/L) | 3 days |

| Direct Red 81 | Bacterial Mixed Cultures | Anaerobic | >70% (up to 600 mg/L) | 24 hours |

| Direct Blue Dye | Aspergillus flavus | Aerobic | 97% (at pH 4, 30°C) | 7 days |

Electrochemical Approaches for Environmental Treatment

Electrochemical methods offer a promising avenue for the remediation of water and soil contaminated with this compound. These techniques are founded on the principle of using electrical energy to drive oxidation and reduction reactions that can break down persistent organic pollutants into less harmful substances. The versatility and efficiency of electrochemical processes make them a suitable option for treating effluents containing o-Dianisidine and its derivatives.

The core of electrochemical treatment lies in the generation of highly reactive species, such as hydroxyl radicals (•OH), at the anode surface. These radicals are powerful oxidizing agents that can non-selectively attack and degrade organic molecules. The process can lead to the complete mineralization of the pollutant, converting it into carbon dioxide, water, and inorganic ions.

Several electrochemical advanced oxidation processes (EAOPs) can be employed for the degradation of aromatic amines like o-Dianisidine. These include anodic oxidation, electro-Fenton, and photoelectro-catalysis. The effectiveness of these treatments depends on various operational parameters, including the electrode material, applied current density, pH of the solution, and the presence of supporting electrolytes.

The selection of anode material is crucial for the efficiency of the electrochemical degradation. Materials with a high oxygen evolution potential, such as boron-doped diamond (BDD) and certain mixed metal oxide (MMO) anodes, are often preferred as they promote the generation of hydroxyl radicals and can achieve higher mineralization rates.

While specific studies on the electrochemical remediation of this compound are not extensively detailed in the available literature, the established success in treating similar aromatic amines and benzidine-based dyes provides a strong basis for its applicability. The data in the following table is a representative illustration of the potential efficacy of electrochemical treatment for this compound, based on findings from the treatment of analogous aromatic amines. inderscienceonline.comresearchgate.net

Table 1: Representative Performance of Electrochemical Treatment for Aromatic Amines

| Parameter | Initial Concentration | Treatment Conditions | Removal Efficiency (%) | Reference |

|---|---|---|---|---|

| Apparent Color | Not Specified | Current Density: 24 mA/cm² | >90% | researchgate.net |

| Chemical Oxygen Demand (COD) | Not Specified | 60 min treatment | 30 - 90% | inderscienceonline.com |

| Total Amine Concentration | 1 - 2.5 ppm | Current Density: 24 mA/cm² | >93% (reduced to <0.15 ppm) | researchgate.net |

| 3,3'-dimethoxybenzidine (in sludge) | Not Specified | Ultrasound-Mn(VII) | 98.24% | nih.gov |

| Total Organic Carbon (TOC) (in sludge) | Not Specified | Ultrasound-Mn(VII) | 63.04% | nih.gov |

This table provides illustrative data based on the electrochemical treatment of similar aromatic amines and advanced oxidation of o-dianisidine in sludge, due to the limited availability of direct studies on the electrochemical treatment of this compound in wastewater.

Further research is necessary to optimize the electrochemical treatment conditions specifically for this compound to ensure its effective and efficient removal from contaminated environments.

Synthesis, Derivatization, and Structure Activity Relationship Sar Research

Synthetic Methodologies and Manufacturing Processes of o-Dianisidine Hydrochloride

The industrial synthesis of o-dianisidine, from which the hydrochloride salt is derived, is a multi-step process that begins with the reduction of o-nitroanisole. A common manufacturing method involves the catalytic hydrogenation of o-nitroanisole in an alkaline medium using a noble metal catalyst, such as palladium on activated carbon. This reaction, conducted at elevated temperatures and pressures, yields hydrazoanisole. prepchem.com

The subsequent and critical step is an acid-catalyzed benzidine (B372746) rearrangement. The hydrazoanisole intermediate is treated with hydrochloric acid, often in the presence of iron, to induce the molecular rearrangement that forms o-dianisidine. prepchem.com This process converts the hydrazoanisole into this compound, which precipitates from the reaction mixture. google.com

Purification is essential to remove byproducts, including o-anisidine (B45086), and any remaining isomers. The this compound is typically isolated by filtration and washed. google.com It can be further purified by dissolving it in boiling water, filtering to remove sludge, and crystallizing the product upon cooling. google.com The purified hydrochloride salt can then be converted to the free base, o-dianisidine, by neutralization with an alkali like soda ash. prepchem.comgoogleapis.com The final product is then filtered, washed, and dried under a vacuum. prepchem.com

| Manufacturing Step | Key Reagents and Conditions | Product |

| Reduction | o-Nitroanisole, Palladium Catalyst, H₂, Alkaline Medium | Hydrazoanisole, o-Anisidine |

| Rearrangement | Hydrazoanisole, Hydrochloric Acid, Iron | This compound |

| Purification | Boiling Water, Filtration, Cooling/Crystallization | Purified o-Dianisidine HCl |

| Conversion (optional) | o-Dianisidine HCl, Soda Ash | o-Dianisidine (free base) |

Chemical Derivatization and Characterization of Novel Products

The two primary aromatic amine groups of o-dianisidine make it an ideal precursor for diazotization reactions. Treatment of o-dianisidine dihydrochloride (B599025) with sodium nitrite (B80452) in a cooled, acidic solution (e.g., hydrochloric acid) yields a bis(diazonium) salt, commonly known as tetrazotized o-dianisidine (TAD). prepchem.com This reaction proceeds rapidly, indicated by an immediate color change to orange. prepchem.com

The resulting TAD reagent is a versatile intermediate in the synthesis of a wide range of azo dyes and pigments. wikipedia.org The highly reactive diazonium groups readily undergo azo coupling reactions with electron-rich compounds like phenols and aromatic amines to form stable azo compounds (-N=N-), which are often intensely colored. google.comnih.gov A number of commercial dyes are derived from o-dianisidine, including C.I. Direct Blue 1, 15, 22, 84, and 98. wikipedia.org

Beyond dye synthesis, TAD and o-dianisidine itself are valuable reagents in analytical chemistry. They are used in colorimetric assays for the detection and quantification of various substances, including metal ions (such as gold, cobalt, and copper), thiocyanates, and nitrites. mpbio.commpbio.com

The oxidation of o-dianisidine can lead to the formation of dimeric and oligomeric products. Electrochemical studies on the closely related o-anisidine show that electropolymerization proceeds through the initial formation of dimers and other short-chain oligomers. electrochemsci.org This mechanism involves the generation of radical cations that couple to form new carbon-carbon and carbon-nitrogen bonds, eventually leading to a polymer film on the electrode surface. electrochemsci.orgresearchgate.net A similar pathway is expected for o-dianisidine, leading to dimeric and polymeric structures.

A specific azo derivative of o-dianisidine can be generated through a coupled enzymatic and electrochemical system. In the presence of a catalyst like hemoglobin (acting as a mimetic peroxidase) and hydrogen peroxide, o-dianisidine is oxidized to form an azo compound. researchgate.netias.ac.in This azo product is electroactive and can be detected and characterized using techniques like polarography, exhibiting a distinct reductive peak. researchgate.netias.ac.in The spectral properties of the various oxidation products, whether generated chemically or enzymatically, are crucial for their characterization. acs.org

Structure-Activity Relationship (SAR) Investigations

o-Dianisidine (3,3'-dimethoxybenzidine) is recognized as a potential occupational carcinogen and is reasonably anticipated to be a human carcinogen based on extensive animal studies. nih.govnih.govcdc.gov Research into the structure-activity relationship of benzidine and its analogs provides insight into the molecular features responsible for this toxicity.

The carcinogenicity of aromatic amines like o-dianisidine is not due to the parent molecule itself but rather its metabolic activation products. researchgate.net The key metabolic step is N-oxidation by cytochrome P450 enzymes to form a reactive N-hydroxylamine metabolite. nih.govresearchgate.net This intermediate can then form highly reactive nitrenium ions that bind covalently to DNA, forming adducts that can initiate cancer. nih.gov

Several structural features of o-dianisidine influence its carcinogenic potential:

Biphenyl Core: The planar, two-ring structure is a common feature among carcinogenic benzidine analogs. researchgate.net

Amine Groups: The primary aromatic amine groups are the sites of metabolic activation (N-oxidation).

Methoxy Groups: The presence of the 3,3'-methoxy groups increases the mutagenic activity of the benzidine structure. oup.com Studies on 3,3'-disubstituted benzidines have shown that an increase in mutagenicity correlates with a decrease in the basicity of the molecule. nih.gov

Furthermore, azo dyes derived from o-dianisidine can be metabolized back to the parent compound by intestinal bacteria, releasing the free, carcinogenic o-dianisidine in the body. nih.gov This metabolic cleavage is a primary reason why the entire class of 3,3'-dimethoxybenzidine-based dyes is also considered carcinogenic. nih.gov

| Structural Feature | Role in Carcinogenicity |

| Aromatic Amine (-NH₂) Groups | Site of metabolic N-oxidation to form reactive N-hydroxylamine intermediates. nih.gov |

| Biphenyl Ring System | Provides a planar structure common to many carcinogenic aromatic amines. researchgate.net |

| Methoxy (-OCH₃) Groups | Increases mutagenic activity compared to the unsubstituted benzidine core. oup.com |

o-Dianisidine is a widely used chromogenic substrate for peroxidase enzymes, particularly horseradish peroxidase (HRP), in various analytical assays like ELISA and for the quantitative determination of glucose (in coupled reactions with glucose oxidase). nih.govsigmaaldrich.com Upon enzymatic oxidation in the presence of hydrogen peroxide, the colorless o-dianisidine is converted into a colored product, which can be quantified spectrophotometrically. researchgate.net The oxidized product is typically a brownish-orange color with a characteristic absorbance maximum around 430-460 nm. nih.govresearchgate.net

The analytical performance of o-dianisidine has been compared to other peroxidase substrates. One study found that while o-phenylenediamine (B120857) was more sensitive for detecting HRP in solution, another substrate, ABTS (2,2'-azino-di(3-ethylbenzthiazoline sulphonic acid-6)), provided the lowest detection limit in a solid-phase sandwich EIA format. d-nb.info However, the same study noted that the sensitivity of the assay using o-dianisidine could be doubled by the addition of non-ionic detergents, which appear to retard HRP inactivation. d-nb.info

The reactivity of o-dianisidine can also be harnessed by artificial enzymes or nano-enzymes. For example, antibody-porphyrin complexes and copper oxide nanosheets have been shown to act as peroxidase mimics, effectively catalyzing the oxidation of o-dianisidine. nih.govresearchgate.netrsc.org In one study, the catalytic rate constant for o-dianisidine oxidation was enhanced two- to three-fold when the porphyrin catalyst was bound to an antibody compared to the free catalyst. nih.gov The enzymatic reaction can also be modulated by other molecules; activators like benzimidazole (B57391) can interact with the enzyme to enhance the rate of o-dianisidine oxidation. nih.gov These findings demonstrate that modifications to both the substrate environment and the catalyst (enzyme) structure can significantly impact the reactivity and analytical utility of o-dianisidine.

Q & A

Q. What are the primary applications of o-dianisidine hydrochloride in enzymatic assays, and how is its oxidative reactivity quantified?

this compound is widely used as a chromogenic substrate for peroxidase enzymes. In assays (e.g., glucose oxidase or ceruloplasmin activity), it undergoes oxidation to form a purple product measurable at 405–540 nm (λmax). Methodologically, the reaction involves:

- Enzyme kinetics : Monitoring absorbance changes over time under standardized conditions (pH 5.1–6.0, 35°C) .

- Stopping reactions : Adding 5M HCl to stabilize the oxidized product for endpoint analysis .

- Calibration : Preparing serial dilutions of the substrate (e.g., 0.1–5 mg/mL in PBS) to establish linear detection ranges .

Q. How should researchers prepare and validate aqueous solutions of this compound to ensure assay reproducibility?

- Solubility : Dissolve in PBS (pH 7.2) at ~5 mg/mL, with sonication if necessary. Avoid prolonged storage (>24 hours) due to oxidative instability .

- Purity validation : Use UV-Vis spectroscopy to confirm absorbance peaks at 210 nm (aromatic backbone) and 297 nm (amine groups) .

- Interference checks : Test for false-positive signals from reducing agents (e.g., ascorbate) or colored serum components by including negative controls .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Carcinogenicity : Classified as a Category 2 carcinogen (suspected human carcinogen). Use fume hoods, PPE (gloves, lab coats), and closed systems to minimize aerosol formation .

- Decontamination : Rinse spills with copious water and dispose of waste via approved hazardous chemical protocols .

- Storage : Keep at -20°C in airtight, light-protected containers to prevent degradation .

Advanced Research Questions

Q. How can researchers optimize o-dianisidine-based assays to resolve contradictions in kinetic data?

Contradictions often arise from:

- Substrate inhibition : High concentrations (>5 mg/mL) may reduce peroxidase activity. Perform dose-response curves to identify optimal substrate-enzyme ratios .

- pH dependency : Adjust buffer systems (e.g., acetate vs. phosphate) to stabilize enzyme activity across experimental conditions .

- Batch variability : Pre-screen substrate lots using standardized enzymatic reactions (e.g., horseradish peroxidase) to ensure consistent oxidation rates .

Q. What methodologies validate the specificity of this compound in complex biological matrices (e.g., serum)?

- Interference testing : Spike samples with common interferents (e.g., bilirubin, hemoglobin) and compare recovery rates against pure buffer controls .

- Chromatographic validation : Use HPLC (C18 column, 0.1% TFA mobile phase) to separate oxidized o-dianisidine from endogenous compounds .

- Cross-reactivity studies : Test structurally similar substrates (e.g., tetramethylbenzidine) to confirm unique spectral signatures .

Q. How do stability studies inform experimental design for long-term this compound use?

- Accelerated degradation : Incubate solutions at 25°C/60% RH for 4 weeks and measure absorbance shifts. A >10% deviation at 297 nm indicates instability .

- Freeze-thaw cycles : Assess solubility and enzymatic activity post-thawing to determine maximum freeze-thaw tolerance (typically ≤3 cycles) .

- Light sensitivity : Compare absorbance of light-exposed vs. dark-stored samples; shield reactions with amber glassware if necessary .

Q. What advanced spectroscopic or chromatographic techniques complement o-dianisidine-based assays?

- Mass spectrometry : Identify oxidation byproducts (e.g., dimeric forms) via LC-MS (ESI+ mode, m/z 317→ fragment ions) .

- Fluorescence quenching : Pair with fluorogenic substrates (e.g., Amplex Red) for multiplexed detection of peroxidase and oxidase activities .

- Microplate readers with kinetic modules : Enable high-throughput, real-time monitoring of reaction progress .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.